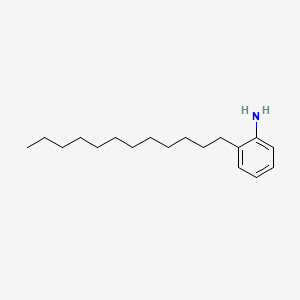

Dodecylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

28675-17-4 |

|---|---|

Molecular Formula |

C18H31N |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

2-dodecylaniline |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3 |

InChI Key |

SOANRMMGFPUDDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Dodecylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylaniline (B94358) (CAS No. 104-42-7) is a long-chain aromatic amine characterized by a dodecyl group attached to the para-position of an aniline (B41778) ring.[1] This unique structure, combining a hydrophobic twelve-carbon alkyl chain with a polar aromatic amine group, imparts distinct physicochemical properties that make it a valuable intermediate in various fields, including the synthesis of surfactants, corrosion inhibitors, liquid crystals, and specialized materials.[1] In the pharmaceutical and drug development sectors, its lipophilic nature is leveraged in the synthesis of lipid-soluble drug carriers.[1] This guide provides an in-depth overview of the core physicochemical properties of 4-dodecylaniline, detailed experimental protocols for their determination, and logical workflows to illustrate its synthesis and analysis.

Core Physicochemical Properties

The physicochemical characteristics of 4-dodecylaniline are crucial for predicting its behavior in chemical reactions, formulation processes, and biological systems. The long alkyl chain significantly influences its solubility, lipophilicity, and thermal properties.

Data Presentation

The quantitative physicochemical data for 4-dodecylaniline are summarized in the tables below for clarity and easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₈H₃₁N | [1][2] |

| Molecular Weight | 261.45 g/mol | [1][3][4] |

| Appearance | White to pale yellow crystalline powder/solid | [1][5] |

| Melting Point | 35-39 °C | [2][3][6] |

| Boiling Point | 220-221 °C @ 15 mmHg | [3][6] |

| 364.0 °C @ 760 mmHg | [2] | |

| 345 °C (decomposes) | [1] | |

| Density | 0.89 g/cm³ (estimate) | [1][6] |

| 0.9 ± 0.1 g/cm³ | [2] | |

| Flash Point | 150 °C (closed cup) | [3] |

| | 162.7 ± 8.3 °C |[2] |

Table 2: Chemical and Solubility Properties

| Property | Value | Source(s) |

|---|---|---|

| pKa | 4.95 ± 0.10 (Predicted) | [6] |

| logP (Octanol/Water) | 7.2 / 7.24 | [2][4] |

| Water Solubility | Insoluble | [1] |

| Solvent Solubility | Soluble in ethanol, ether, and chlorinated solvents |[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for the synthesis, purification, and characterization of 4-dodecylaniline.

Synthesis of 4-Dodecylaniline via Friedel-Crafts Alkylation

This protocol describes the direct alkylation of aniline with dodecenes, a common industrial method.[7][8]

-

Materials: Aniline, dodecenes, aluminum chloride (AlCl₃), methyltributylammonium chloride, n-heptane, methylene (B1212753) chloride, concentrated aqueous ammonia (B1221849), anhydrous sodium sulfate (B86663).

-

Procedure:

-

Charge a reaction vessel with aniline and dodecenes under a positive pressure of nitrogen.

-

Slowly add aluminum chloride while stirring. An exothermic reaction will occur.

-

Add methyltributylammonium chloride to the mixture.

-

Heat the reaction mixture to 160°C and maintain this temperature for approximately 28 hours.[8]

-

Allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with n-heptane and methylene chloride, which will result in the separation of two phases.[8]

-

Isolate the upper organic phase and wash it sequentially with water (2x) and a dilute aqueous ammonia solution.[8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the sodium sulfate by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a reddish-orange oil.[8]

-

Purification by Vacuum Distillation

Due to its high boiling point, 4-dodecylaniline is purified by vacuum distillation to prevent decomposition.[9][10]

-

Apparatus: A standard vacuum distillation setup, including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump.

-

Procedure:

-

Place the crude 4-dodecylaniline oil into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Begin stirring and gradually apply vacuum to the system.

-

Slowly heat the flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 220-221 °C at 15 mmHg).[3][6]

-

The purified product should be a colorless to pale yellow liquid, which solidifies upon cooling.

-

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of purity.[11] The capillary method is a standard technique recognized by most pharmacopeias.[12]

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder a small amount of purified 4-dodecylaniline.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.[13]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute.[11]

-

Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a clear liquid (final melting point). This range should be narrow for a pure compound.[14]

-

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity, vital for drug development. The shake-flask method is the gold standard for its experimental determination.[2][15]

-

Materials: Purified 4-dodecylaniline, 1-octanol (B28484) (pre-saturated with water), water (pre-saturated with 1-octanol), suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

Prepare a stock solution of 4-dodecylaniline in 1-octanol.

-

Add a known volume of this stock solution to a flask containing a known volume of the water phase.

-

Seal the flask and shake it vigorously until equilibrium is reached (typically for several hours).[2]

-

Centrifuge the mixture to ensure complete separation of the octanol (B41247) and water phases.

-

Carefully sample a precise volume from each phase.

-

Determine the concentration of 4-dodecylaniline in each phase using a calibrated analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.[16]

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds and quantifying impurities.[17]

-

Apparatus: HPLC system with a UV detector, C18 reversed-phase column.

-

Materials: Acetonitrile (B52724) (HPLC grade), water (HPLC grade), phosphate (B84403) buffer.

-

Procedure (Illustrative):

-

Prepare a mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v).

-

Prepare a dilute, known concentration of the purified 4-dodecylaniline sample in the mobile phase.

-

Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength (e.g., 254 nm).

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified product.

Caption: Workflow for the synthesis and purification of 4-dodecylaniline.

Structure-Property Relationship

This diagram shows how the molecular structure of 4-dodecylaniline dictates its key physicochemical properties.

Caption: Relationship between structure and properties of 4-dodecylaniline.

References

- 1. cscscientific.com [cscscientific.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mt.com [mt.com]

- 4. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]

- 5. ardl.com [ardl.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. texiumchem.com [texiumchem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. thinksrs.com [thinksrs.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Formula of Dodecylaniline

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It includes detailed information on its various isomers, experimental protocols for its synthesis and analysis, and visualizations of its chemical structures and synthetic pathways.

Molecular Structure and Formula

This compound is an organic compound with the chemical formula C18H31N.[1][2][3][4][5] It consists of a dodecyl group (a twelve-carbon alkyl chain) attached to an aniline (B41778) molecule. Depending on the point of attachment of the dodecyl group, this compound can exist as several isomers. The main isomers are N-dodecylaniline, where the dodecyl group is bonded to the nitrogen atom of the amino group, and ortho-, meta-, and para-dodecylaniline, where the dodecyl group is bonded to the benzene (B151609) ring at the respective positions relative to the amino group.[1][2][5]

The presence of the long, hydrophobic dodecyl chain and the hydrophilic amino group gives this compound amphiphilic properties, making it useful in the synthesis of surfactants, corrosion inhibitors, and liquid crystal materials.[3][6]

Caption: Chemical structures of N-dodecylaniline, 2-dodecylaniline, and 4-dodecylaniline.

Physicochemical Properties

The physicochemical properties of this compound vary depending on the isomer. The following table summarizes key quantitative data for the most common isomers.

| Property | N-Dodecylaniline | 2-Dodecylaniline | 4-Dodecylaniline |

| Molecular Formula | C18H31N[1] | C18H31N[2] | C18H31N[3][4][5] |

| Molecular Weight | 261.4 g/mol [1] | 261.4 g/mol [2] | 261.45 g/mol [3][7] |

| Appearance | - | - | White to pale yellow crystalline powder[3] |

| Melting Point | - | - | 35-39 °C[7][8][9] |

| Boiling Point | - | 379.3 °C at 760 mmHg[10] | 220-221 °C at 15 mmHg[7][9] |

| Density | - | 0.902 g/cm³[10] | 0.89 g/cm³[3] |

| Solubility | - | - | Insoluble in water; soluble in ethanol, ether, and chlorinated solvents[3] |

| CAS Number | 3007-74-7[1] | 28675-17-4[2] | 104-42-7[3][4][5] |

Experimental Protocols

Synthesis of 4-Dodecylaniline

A common method for the synthesis of 4-dodecylaniline is the alkylation of aniline with dodecenes using a Lewis acid catalyst, such as aluminum chloride.[11][12]

Materials:

-

Aniline

-

Dodecenes

-

Aluminum (III) chloride

-

Methyl tributylammonium (B8510715) chloride

-

n-Heptane

-

Methylene (B1212753) chloride

-

Water

-

Concentrated aqueous ammonia

-

Anhydrous sodium sulfate

Procedure: [11]

-

An appropriate apparatus is charged with aniline and dodecenes under a positive pressure of nitrogen.

-

Aluminum chloride is added to the mixture, followed by the initiation of slow stirring. An exothermic reaction up to 46°C may be observed.

-

Methyl tributylammonium chloride is then added.

-

The reaction mixture is heated to 160°C and maintained at this temperature for approximately 27.8 hours.

-

After cooling to room temperature, the mixture is diluted with n-heptane and methylene chloride.

-

The resulting mixture separates into two phases. The upper phase is washed sequentially with water and aqueous ammonia.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to yield the crude product.

Caption: Workflow for the synthesis of 4-dodecylaniline via alkylation.

Analytical Methods

The characterization of this compound and the determination of its purity are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the different isomers by identifying the chemical environment of the hydrogen and carbon atoms.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H and C-N bonds of the amine and the aromatic C-H bonds.[15][16]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized this compound and for separating mixtures of its isomers.[3]

Applications in Research and Development

This compound serves as a versatile intermediate in various fields:

-

Surfactants and Emulsifiers: Its amphiphilic nature makes it a suitable precursor for the synthesis of surfactants.[6]

-

Pharmaceuticals: The hydrophobic dodecyl chain can be exploited in the synthesis of lipid-soluble drug carriers and in the development of antimicrobial agents.[3][6]

-

Advanced Materials: It is used in the preparation of self-assembling monolayers for nanotechnology and as a component in liquid crystal materials.[3]

-

Organic Synthesis: It is a building block for various organic molecules, including dyes and pigments.[6][9] It has also been studied for its role as a proton ionophore in oxygen reduction reactions.[6]

References

- 1. N-Dodecylaniline | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C18H31N | CID 3015422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Dodecylaniline [webbook.nist.gov]

- 5. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 4-Dodecylaniline | 104-42-7 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. 4-Dodecylaniline | CAS#:104-42-7 | Chemsrc [chemsrc.com]

- 9. 4-Dodecylaniline | 104-42-7 [chemicalbook.com]

- 10. This compound | CAS#:28675-17-4 | Chemsrc [chemsrc.com]

- 11. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. 4-Dodecylaniline (104-42-7) 1H NMR spectrum [chemicalbook.com]

- 14. This compound | 28675-17-4 | Benchchem [benchchem.com]

- 15. 4-Dodecylaniline [webbook.nist.gov]

- 16. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Solubility of Dodecylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility, alongside detailed experimental protocols to enable researchers to determine precise quantitative solubility data in their own laboratory settings.

Introduction to this compound

This compound is an aromatic amine with a long alkyl chain, making it a molecule with both polar (amino group) and non-polar (dodecyl and phenyl groups) characteristics. This amphiphilic nature dictates its solubility in different solvents. The position of the dodecyl group on the aniline (B41778) ring (e.g., 4-dodecylaniline (B94358) or n-dodecylaniline) can influence its physical properties, but the general solubility trends remain similar. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of surfactants, corrosion inhibitors, and in materials science.

Qualitative Solubility of 4-Dodecylaniline

Based on available data, the qualitative solubility of 4-dodecylaniline in common organic solvents is summarized below. This information is critical for initial solvent screening for synthesis, purification, and formulation development.

| Solvent Class | Specific Solvents | Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble[1] |

| Aqueous Solvents | Water | Insoluble[1] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, standardized experimental methods are necessary. The following are two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a constant-temperature bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (to prevent undissolved solid particles from being collected).

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of organic compounds. A calibration curve should be prepared using standard solutions of known this compound concentrations.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the determined concentration.

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal saturation method.

-

Sampling: Accurately weigh a clean, dry evaporating dish. Carefully transfer a known volume or mass of the clear, saturated supernatant into the evaporating dish.

-

Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate slowly at a controlled temperature. To expedite the process, a gentle stream of inert gas (e.g., nitrogen) can be used. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound is recommended.

-

Drying: Once the solvent has completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a suitable temperature.

-

Weighing: Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of this compound that was dissolved in the known volume or mass of the solution. From this, the solubility can be calculated.

Synthesis of 4-Dodecylaniline: A Workflow

A common synthetic route for 4-dodecylaniline involves the Friedel-Crafts acylation of aniline followed by a reduction step. The following diagram illustrates this workflow.

Caption: Synthetic pathway for 4-dodecylaniline via Friedel-Crafts acylation and subsequent reduction.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Dodecylaniline (CAS Number: 104-42-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-Dodecylaniline (B94358). The information is curated to support research and development activities, with a focus on detailed experimental protocols and data presentation.

Core Chemical Properties of 4-Dodecylaniline

4-Dodecylaniline is an organic compound characterized by a dodecyl group attached to an aniline (B41778) ring. This structure imparts both hydrophobic and aromatic characteristics, making it a valuable intermediate in various chemical syntheses.

Physicochemical Data

The fundamental physicochemical properties of 4-Dodecylaniline are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₁N | [1] |

| Molecular Weight | 261.45 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 35-39 °C | [3] |

| Boiling Point | 220-221 °C at 15 mmHg | [3] |

| Density | 0.8907 g/cm³ (estimate) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and chlorinated solvents. | [1] |

| pKa | 4.95 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Dodecylaniline.

| Spectroscopic Data | Key Features and Observations |

| ¹H NMR & ¹³C NMR | While specific peak assignments for 4-Dodecylaniline are not readily available in the searched literature, typical spectra for similar aniline derivatives show characteristic aromatic proton signals in the range of 6.6-7.3 ppm and aliphatic proton signals for the dodecyl chain from approximately 0.8 to 2.6 ppm. The aromatic carbons would appear in the 115-150 ppm region, and the aliphatic carbons would be found in the 14-35 ppm range in the ¹³C NMR spectrum.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum of 4-Dodecylaniline exhibits characteristic absorption bands. The N-H stretching of the primary amine typically appears in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the dodecyl chain are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1500-1600 cm⁻¹ region.[2][5] |

| Mass Spectrometry (MS) | The mass spectrum of 4-Dodecylaniline shows a molecular ion peak (M⁺) at m/z 261, corresponding to its molecular weight.[1] Common fragmentation patterns for alkyl-substituted anilines involve cleavage of the alkyl chain.[6][7] The base peak is often observed at m/z 106, corresponding to the tropylium-like ion [C₇H₈N]⁺ resulting from benzylic cleavage. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Dodecylaniline and its application in key chemical transformations.

Synthesis of 4-Dodecylaniline

A common method for the synthesis of 4-Dodecylaniline is the alkylation of aniline with dodecene. The following protocol is based on a patented procedure.[8]

Materials:

-

Aniline

-

Dodecenes

-

Aluminum chloride (AlCl₃)

-

Methyltributylammonium chloride

-

n-Heptane

-

Methylene (B1212753) chloride

-

Concentrated aqueous ammonia

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Charge a reaction vessel with aniline and dodecenes under a positive nitrogen pressure.

-

Slowly add aluminum chloride with stirring. An exothermic reaction will occur, raising the temperature to approximately 46°C.

-

Add methyltributylammonium chloride to the reaction mixture.

-

Heat the mixture to 160°C and maintain this temperature for 27.8 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with 300 mL of n-heptane and 200 mL of methylene chloride. The mixture will separate into two phases.

-

Separate the upper organic phase and wash it twice with 500 mL of water, followed by 500 mL of a 4:1 mixture of water and concentrated aqueous ammonia.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the sodium sulfate by filtration.

-

Concentrate the filtrate using a rotary evaporator under vacuum (5 mm Hg) with a 95°C water bath to yield the product as a reddish-orange oil.

-

The product can be further purified by distillation or chromatography.

Caption: Workflow for the synthesis of 4-Dodecylaniline.

Synthesis of Sodium 4-dodecylphenylazosulfonate

4-Dodecylaniline is a precursor for the synthesis of azo dyes, such as sodium 4-dodecylphenylazosulfonate. This process involves a diazotization reaction followed by an azo coupling.[9] The following is a generalized protocol based on standard procedures for such transformations.[10][11][12]

Part A: Diazotization of 4-Dodecylaniline

Materials:

-

4-Dodecylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Ice

-

Starch-iodide paper

Procedure:

-

In a beaker, dissolve 4-Dodecylaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

-

Slowly add the cold sodium nitrite solution dropwise to the 4-dodecylaniline hydrochloride solution, maintaining the temperature between 0-5°C.

-

After the addition is complete, continue stirring for 15-30 minutes.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

The resulting cold solution contains the 4-dodecylbenzenediazonium chloride intermediate and should be used immediately in the next step.

Part B: Azo Coupling with Sodium Sulfite (B76179)

Materials:

-

4-dodecylbenzenediazonium chloride solution (from Part A)

-

Sodium sulfite (Na₂SO₃)

-

Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Sodium chloride (NaCl)

Procedure:

-

Prepare an ice-cold solution of sodium sulfite in water.

-

Adjust the pH of the sodium sulfite solution to be alkaline (pH 9-10) using sodium carbonate or sodium hydroxide.

-

Slowly add the cold diazonium salt solution from Part A to the alkaline sodium sulfite solution with vigorous stirring, while maintaining the temperature at 0-5°C.

-

A colored precipitate of the azo dye should form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

Isolate the product by adding sodium chloride to "salt out" the dye, followed by filtration.

-

Wash the precipitate with a cold saturated sodium chloride solution.

-

Dry the product to obtain sodium 4-dodecylphenylazosulfonate.

Caption: Synthesis of Sodium 4-dodecylphenylazosulfonate.

Functionalization and Solubilization of Carbon Nanotubes

4-Dodecylaniline can be used to functionalize carbon nanotubes (CNTs), thereby improving their solubility in organic solvents.[9] The following is a general procedure based on methods described in the literature.[13][14]

Materials:

-

Multi-walled carbon nanotubes (MWCNTs)

-

N,N-Dimethylformamide (DMF)

-

4-Dodecylaniline

-

Isopentyl nitrite (as a radical initiator)

-

Argon gas

Procedure:

-

Disperse 100 mg of MWCNTs in 30 mL of DMF by sonication for 10 minutes to create a uniform suspension.

-

Add 15 g of 4-Dodecylaniline to the suspension.

-

Purge the reaction mixture with argon gas and then heat it.

-

Slowly add 7.5 mL of isopentyl nitrite to the heated reaction mixture.

-

After the reaction is complete, cool the mixture and isolate the functionalized MWCNTs by filtration.

-

Wash the product thoroughly with DMF and then with a suitable organic solvent (e.g., ethanol) to remove unreacted reagents.

-

Dry the functionalized MWCNTs under vacuum.

-

The resulting functionalized MWCNTs should exhibit improved dispersion in organic solvents.

Caption: Workflow for the functionalization of CNTs.

Safety and Handling

4-Dodecylaniline is classified as harmful if swallowed and is very toxic to aquatic life.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance and a thorough risk assessment before conducting any experimental work.

References

- 1. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Dodecylaniline [webbook.nist.gov]

- 3. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. US8951444B2 - Gas-phase functionalization of carbon nanotubes - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. fc.up.pt [fc.up.pt]

- 14. researchgate.net [researchgate.net]

health and safety hazards of dodecylaniline exposure

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Executive Summary

Dodecylaniline, a substituted aniline (B41778), presents a range of potential health and safety hazards that necessitate careful handling and thorough toxicological assessment. While specific quantitative toxicity data for this compound is not extensively documented in publicly available literature, its classification under the Globally Harmonized System (GHS) and the known toxicological profile of aniline and its derivatives provide a strong basis for risk evaluation. This guide summarizes the identified hazards, outlines key mechanisms of toxicity, provides detailed experimental protocols for its assessment, and offers guidance on safe handling practices. The primary hazards include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[1][2][3] The toxicological properties of this compound have not been fully investigated, underscoring the importance of applying precautionary principles and conducting rigorous safety evaluations.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of exposure include ingestion, dermal contact, and inhalation.[2][4] The GHS classifications derived from multiple sources are summarized below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Primary Sources |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [1][3][5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |

Toxicological Profile

The toxicity of this compound is primarily inferred from the well-documented effects of aniline and other alkylated anilines. The long alkyl chain in this compound influences its physical properties, such as solubility and membrane permeability, but the aniline moiety is expected to govern its primary toxicological mechanisms.

Mechanism of Toxicity

The toxicity of aniline and its derivatives is closely linked to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[8]

-

Methemoglobinemia : A hallmark of aniline toxicity is the oxidation of hemoglobin to methemoglobin, which cannot bind and transport oxygen.[1] This leads to cyanosis (a bluish discoloration of the skin) and hypoxia. The process is initiated by N-hydroxylation of the aniline amino group by CYP450, forming N-hydroxylamines. These metabolites can then oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺).

-

Oxidative Stress : The metabolic cycling of aniline derivatives can generate reactive oxygen species (ROS), leading to oxidative stress.[9] This can cause damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and long-term effects like carcinogenicity.[9]

-

Genotoxicity and Carcinogenicity : While this compound itself is not classified as a carcinogen by IARC, many aniline derivatives require metabolic activation to exert genotoxic effects.[1][9] The reactive intermediates formed during metabolism can bind to DNA, forming adducts that may lead to mutations and potentially cancer.[10] Aniline is known to be mutagenic and carcinogenic.[9][11]

Caption: Generalized metabolic activation and toxicity pathway for aniline compounds.

Quantitative Toxicological Data

Experimental Protocols for Hazard Assessment

A tiered approach to testing is recommended to characterize the toxicological profile of this compound, starting with in vitro methods to minimize animal testing, in line with OECD guidelines.[12][13]

Caption: Tiered experimental workflow for toxicological assessment.

In Vitro Cytotoxicity: MTT Assay

This assay assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[9]

-

Protocol :

-

Cell Plating : Seed a relevant cell line (e.g., HepG2 for liver metabolism studies) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the this compound dilutions. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).[9]

-

Incubation : Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement : Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan is proportional to the number of viable cells.

-

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect the mutagenic potential of a chemical.[9]

-

Protocol :

-

Metabolic Activation (S9 Mix) : Since aniline derivatives often require metabolic activation, the test should be run with and without an S9 fraction from induced rat liver. Prepare the S9 mix containing buffer and cofactors.[9]

-

Plate Incorporation Assay : To molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.[9]

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Scoring : Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test uses an in vitro model that mimics the human epidermis to assess skin irritation potential, defined as reversible skin damage.[14][15]

-

Protocol :

-

Tissue Preparation : Commercially available RhE tissue models are equilibrated in culture medium.[14]

-

Application of Test Substance : Apply a fixed dose of this compound (liquid or solid) directly to the surface of the tissue model. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).[15]

-

Exposure and Rinsing : After a defined exposure period (e.g., 60 minutes), the test substance is thoroughly rinsed from the tissue surface.[15]

-

Post-Incubation : The tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[15]

-

Viability Assessment : Tissue viability is determined using the MTT assay. The tissues are incubated with MTT, and the resulting formazan is extracted and quantified spectrophotometrically.[15]

-

Classification : If the mean tissue viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[14][15]

-

Acute Oral Toxicity Assessment (OECD TG 420, 423, or 425)

These guidelines describe methods to assess acute oral toxicity while minimizing animal use.[16][17] The Fixed Dose Procedure (TG 420) is summarized here.

-

Protocol (TG 420) :

-

Sighting Study : A preliminary study is conducted in a single animal to determine the appropriate starting dose. The dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) and should be one that is expected to produce signs of toxicity without mortality.[18]

-

Main Study : Groups of animals of a single sex (typically female) are dosed in a stepwise procedure at one of the fixed dose levels.[18]

-

Dosing and Observation : The substance is administered orally by gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes over a 14-day period.[18][19]

-

Endpoint : The test allows for classification of the substance into a GHS category based on the observed toxicity and mortality at specific dose levels, rather than calculating a precise LD50.[16]

-

Safety, Handling, and First Aid

Given the identified hazards, strict safety protocols must be followed when handling this compound.

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[2]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH- or CEN-approved respirator.[1]

-

-

Handling Precautions : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

-

First Aid Measures :

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[1][2]

-

In Case of Skin Contact : Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.[2]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Conclusion

This compound is a hazardous substance that requires careful management in a research and development setting. It is classified as harmful if swallowed, harmful in contact with skin, and an irritant to skin and eyes.[6][7] Furthermore, it is very toxic to aquatic life.[1][2][3] The toxicological mechanisms are likely similar to other anilines, involving metabolic activation that can lead to methemoglobinemia and oxidative stress.[1][9] Due to the lack of comprehensive toxicological data, a systematic evaluation using the tiered experimental protocols outlined in this guide is strongly recommended before large-scale use. Adherence to stringent safety and handling procedures is mandatory to minimize exposure and ensure personnel safety.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Dodecylaniline 97 104-42-7 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. N-Dodecylaniline | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mbresearch.com [mbresearch.com]

- 15. x-cellr8.com [x-cellr8.com]

- 16. researchgate.net [researchgate.net]

- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 18. umwelt-online.de [umwelt-online.de]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 4-Dodecylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-dodecylaniline (B94358). Due to the limited availability of specific public data on its thermal analysis, this document synthesizes known physical properties, hazardous decomposition products identified in safety data sheets, and expected thermal behavior based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)—are provided to guide researchers in the thermal characterization of 4-dodecylaniline and similar long-chain alkyl anilines. This guide is intended to be a foundational resource for professionals in materials science, chemistry, and pharmaceutical development who are engaged in the characterization of the thermal properties of such organic compounds.

Introduction

4-Dodecylaniline, a long-chain alkyl-substituted aniline (B41778), finds application in various fields, including the synthesis of dyes, corrosion inhibitors, and as a component in the formulation of certain pharmaceutical and materials science products.[1] Its molecular structure, featuring a C12 linear alkyl chain attached to an aniline ring, imparts a significant degree of hydrophobicity.[1] A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, determining processing limits, and predicting the long-term stability of materials incorporating this compound.

This guide summarizes the known physical and thermal properties of 4-dodecylaniline and provides detailed methodologies for its thermal analysis. While specific experimental TGA and DSC data for 4-dodecylaniline are not widely available in published literature, this document outlines the expected thermal behavior and decomposition mechanisms based on the known properties of anilines and long-chain alkanes.

Physicochemical and Hazardous Decomposition Data

The thermal stability of an organic compound is intrinsically linked to its physical properties and the nature of its chemical bonds. The following tables summarize the key physicochemical properties of 4-dodecylaniline and its known hazardous decomposition products.

Table 1: Physicochemical Properties of 4-Dodecylaniline

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₁N | [2] |

| Molecular Weight | 261.45 g/mol | [2] |

| Melting Point | 35-39 °C (lit.) | [1] |

| Boiling Point | 220-221 °C / 15 mmHg (lit.) | [1] |

| Flash Point | 150 °C (closed cup) | [1] |

Table 2: Hazardous Decomposition Products of 4-Dodecylaniline

| Decomposition Product | Chemical Formula | Notes |

| Carbon Monoxide | CO | Formed under incomplete combustion conditions. |

| Carbon Dioxide | CO₂ | A primary product of complete combustion. |

| Nitrogen Oxides | NOx | Common decomposition products of nitrogen-containing organic compounds. |

Expected Thermal Behavior and Decomposition Pathways

While specific TGA and DSC data for 4-dodecylaniline are not publicly available, its thermal behavior can be inferred from the properties of aniline and long-chain alkanes.

Thermogravimetric Analysis (TGA): It is anticipated that 4-dodecylaniline will exhibit a single-step decomposition profile in an inert atmosphere. The onset of decomposition is expected to occur at a temperature significantly above its boiling point, likely in the range of 250-350°C. The long alkyl chain may begin to cleave from the aromatic ring, followed by the fragmentation of the aniline moiety at higher temperatures.

Differential Scanning Calorimetry (DSC): A DSC thermogram of 4-dodecylaniline would be expected to show an endothermic peak corresponding to its melting point in the range of 35-39°C.[1] Further heating would likely show a broad endothermic event associated with its boiling and eventual decomposition.

Decomposition Mechanism: The thermal decomposition of 4-dodecylaniline is likely initiated by the homolytic cleavage of the C-N bond or the C-C bonds within the dodecyl chain. In an inert atmosphere, this would lead to the formation of a variety of smaller hydrocarbon fragments and nitrogen-containing aromatic compounds. In the presence of oxygen, these fragments would further oxidize to form the hazardous decomposition products listed in Table 2.

Experimental Protocols for Thermal Analysis

To obtain precise and reproducible data on the thermal stability and decomposition of 4-dodecylaniline, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is fundamental for determining the thermal stability and decomposition temperatures of a material.[3]

Instrumentation:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis, and air for oxidative decomposition studies, both at a typical flow rate of 20-50 mL/min.

-

Balance: An integrated microbalance with high sensitivity.

Sample Preparation:

-

Ensure the 4-dodecylaniline sample is a homogenous powder or liquid.

-

Accurately weigh a sample of 5-10 mg into the crucible.

TGA Method:

-

Initial Equilibration: Equilibrate the furnace at 30°C for 5 minutes.

-

Heating Program: Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[4] It is used to determine transition temperatures such as melting and crystallization, as well as to quantify the enthalpy of these transitions.[4]

Instrumentation:

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucibles: Aluminum crucibles with lids are suitable for the expected temperature range.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

Sample Preparation:

-

Accurately weigh 2-5 mg of the 4-dodecylaniline sample into an aluminum crucible.

-

Hermetically seal the crucible to prevent volatilization before decomposition.

DSC Method:

-

Initial Equilibration: Equilibrate the cell at a temperature below the expected melting point (e.g., 0°C).

-

Heating Program: Ramp the temperature from 0°C to 300°C at a heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (T_m) and the enthalpy of fusion (ΔH_f) from the endothermic peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material.[5] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[5]

Instrumentation:

-

Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of reaching temperatures up to 800°C.

-

Gas Chromatograph (GC): Equipped with a suitable capillary column for separating a wide range of organic compounds.

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer for fragment identification.

Py-GC-MS Method:

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of the 4-dodecylaniline sample into a pyrolysis tube or onto a pyrolysis foil.

-

Pyrolysis: Place the sample in the pyrolyzer and heat rapidly to the desired decomposition temperature (e.g., 600°C) in a helium atmosphere.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program would be to hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min.

-

MS Detection: The separated fragments are ionized and detected by the mass spectrometer, providing a mass spectrum for each component.

-

Data Analysis: Identify the individual decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST).

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of 4-dodecylaniline. While specific experimental TGA and DSC data are lacking in the public domain, the provided physicochemical properties and hazardous decomposition information serve as a crucial starting point for safety and handling assessments. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for researchers to conduct their own thermal analysis and contribute to a more complete understanding of this compound's behavior under thermal stress. The proposed decomposition pathway, based on the fundamental chemistry of anilines and long-chain alkanes, provides a logical model for interpreting future experimental results. It is recommended that further research be conducted to generate and publish specific thermal analysis data for 4-dodecylaniline to enhance its safe and effective use in various applications.

References

The Advent of a Versatile Intermediate: A Technical History of Dodecylaniline

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development and Discovery of Dodecylaniline

Introduction

This compound, a compound characterized by a C12 alkyl chain attached to an aniline (B41778) moiety, has emerged as a significant intermediate in various chemical syntheses, from dyestuffs to specialized polymers. Its amphiphilic nature, combining a hydrophobic dodecyl tail with a hydrophilic amino group, imparts unique properties that have been harnessed in diverse applications. This technical guide delves into the historical development and discovery of this compound, with a focus on its early synthesis, characterization, and the foundational experimental work that established its utility. While this compound itself is not typically associated with specific signaling pathways in a drug development context, its role as a precursor for more complex molecules underscores its importance in the broader field of medicinal chemistry.

Early Synthesis and Discovery: Insights from the Patent Literature

The early history of this compound is intrinsically linked to the industrial advancements of the early 20th century. A key document in understanding its early development is a 1938 patent detailing the "Manufacture of aniline derivatives".[1] This patent outlines several methods for the preparation of both N-dodecylaniline and p-dodecylaniline, indicating that by this time, the compound was of significant commercial interest. The "discovery" of this compound can be viewed not as a singular event, but as a gradual recognition of its utility, driven by the need for novel organic compounds with specific physical and chemical properties.

The primary synthetic routes established in this era were centered around the alkylation of aniline. These early methods laid the groundwork for the more refined synthetic protocols used today.

Key Experimental Protocols from Early Development

The following sections provide detailed methodologies for the synthesis of this compound as described in the seminal patent literature. These protocols offer a glimpse into the experimental techniques and chemical knowledge of the time.

Synthesis of N-Dodecylaniline

One of the earliest described methods for the synthesis of N-dodecylaniline involved the direct reaction of aniline with dodecyl alcohol in the presence of an acid catalyst.[1]

Experimental Protocol:

-

A mixture of 186 parts of dodecyl alcohol, 186 parts of aniline, and a catalytic amount of aniline hydrochloride is heated to 180-200°C.

-

The reaction is continued until the distillation of water ceases, typically around 16 hours.

-

The reaction mixture is then made basic to neutralize the catalyst.

-

The oily layer containing the product is separated and purified by vacuum distillation.

-

N-dodecylaniline is collected at a boiling point of 200-220°C under 12 mm Hg pressure.

This process is depicted in the following experimental workflow diagram:

References

potential research areas for dodecylaniline derivatives

An In-depth Technical Guide to Potential Research Areas for Dodecylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound derivatives, a class of organic compounds featuring an aniline (B41778) core substituted with a twelve-carbon alkyl chain, represent a versatile and underexplored scaffold in chemical and pharmaceutical research. The basic structure consists of a hydrophilic amine head and a long, lipophilic dodecyl tail, granting these molecules amphiphilic properties. While their application as precursors for surfactants, corrosion inhibitors, and conducting polymers is established, their potential in drug discovery and development remains largely untapped.[1][2][3] This guide delineates promising research areas for this compound derivatives, providing a technical framework for their exploration as novel therapeutic agents and advanced materials. The lipophilicity conferred by the dodecyl group can significantly influence pharmacokinetic and pharmacodynamic properties, making these compounds intriguing candidates for systematic investigation.

Potential as Anticancer and Cytotoxic Agents

The structural motif of N-alkylaniline is present in various compounds exhibiting cytotoxic effects against cancer cell lines.[4] The long alkyl chain can enhance membrane permeability, potentially leading to increased intracellular concentration and interaction with cytoplasmic or nuclear targets. The mechanism of action for similar compounds often involves the disruption of cellular processes critical for proliferation and survival.[5]

Proposed Research Thrust

A key research direction is the synthesis and screening of a library of this compound derivatives against a panel of human cancer cell lines (e.g., breast, lung, colon, liver). Structure-activity relationship (SAR) studies should focus on modifications to both the aniline ring (e.g., introduction of electron-withdrawing or donating groups) and the nitrogen atom (e.g., N-alkylation, N-acylation) to optimize potency and selectivity.

Quantitative Data: Cytotoxicity of Related Aniline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various aniline derivatives against selected cancer cell lines, providing a benchmark for future studies on this compound analogues.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole Aniline (L1) | Liver (HepG2) | 1.9 ± 0.2 | [5] |

| Benzothiazole Aniline (L1) | Breast (MCF-7) | 4.6 ± 0.3 | [5] |

| Benzothiazole Aniline (L2) | Liver (HepG2) | 3.5 ± 0.2 | [5] |

| 4-Anilinoquinazoline (8l) | Epidermoid Carcinoma (A431) | 1.12 | [6] |

| 4-Anilinoquinazoline (8i) | Epidermoid Carcinoma (A431) | 1.21 | [6] |

| Iodoquinazoline (3c) | Breast (MCF-7) | 4.0 | [7] |

| Iodoquinazoline (3c) | Colon (HCT-116) | 5.5 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, allowing for spectrophotometric quantification.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization: General Apoptotic Signaling Pathway

Caption: Potential apoptotic pathways induced by this compound derivatives.

Potential as Antimicrobial Agents

The amphiphilic nature of long-chain N-alkylanilines suggests they may act as membrane-disrupting agents in microorganisms. The hydrophobic alkyl tail can intercalate into the lipid bilayer of bacterial cell membranes, while the polar aniline head interacts with the surface, leading to a loss of membrane integrity and cell death.[4] The antimicrobial efficacy is often dependent on the length of the alkyl chain, with C11-C15 chains showing optimal activity.[4]

Proposed Research Thrust

Systematic evaluation of this compound derivatives against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), is warranted. Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) will be crucial for quantifying their potency.

Quantitative Data: Antimicrobial Activity of N-Alkylaniline Derivatives

The following table presents MIC values for related N-alkylaniline compounds, indicating their potential as antimicrobial agents.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| N-benzylaniline (4k) | S. aureus | 0.5 | [4] |

| N-benzylaniline (4k) | MRSA | 0.5 | [4] |

| N-benzylanilines (general) | S. aureus | ≤2 | [4] |

| Quinolone derivatives | S. aureus | 0.018 - 0.061 | [4] |

| Alkyl amines (C11-C15) | Gram-positive bacteria | - | [4] |

| Alkyl amines (C11-C15) | Gram-negative bacteria | - | [4] |

Visualization: Antimicrobial Screening Workflow

Caption: Experimental workflow for antimicrobial screening.

Potential as Antioxidant Compounds

Aniline and its derivatives can act as hydrogen or electron donors, enabling them to scavenge free radicals and mitigate oxidative stress.[9] This antioxidant potential is an area of growing interest for N-alkylaniline derivatives.[4] The presence of the aniline moiety suggests that this compound derivatives could exhibit similar properties, which are valuable in contexts of inflammation, neurodegeneration, and cardiovascular diseases.

Proposed Research Thrust

The antioxidant capacity of this compound derivatives should be evaluated using standard in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for initial screening. Further studies could employ other assays like ABTS or FRAP to obtain a comprehensive antioxidant profile.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to reduce the stable DPPH free radical, a process accompanied by a color change from purple to yellow.[4][10]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.[10]

Advancements in Corrosion Inhibition

This compound derivatives have been recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments.[3] Their mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. The long dodecyl chain contributes to a high surface coverage and hydrophobicity, enhancing the protective effect.

Proposed Research Thrust

While the efficacy is known, there is significant room for optimizing inhibitor performance. Research should focus on:

-

Structure-Activity Relationship: Investigating how substituents on the aniline ring affect the electron density of the nitrogen atom and, consequently, the strength of adsorption to the metal surface.

-

Environmental Versatility: Testing the performance of novel derivatives in different corrosive media (e.g., neutral, alkaline, CO2-saturated solutions).

-

Synergistic Effects: Exploring combinations of this compound derivatives with other inhibiting agents to achieve enhanced protection.

Quantitative Data: Corrosion Inhibition Efficiency

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| N-benzylidene-4-dodecylaniline | Copper | 0.5 M NaCl | 98 | [3] |

| N,N–di(polyoxyethylene)–4–this compound | Steel | 1 M HCl | >90 (concentration-dependent) | [7] |

Experimental Protocol: Electrochemical Corrosion Testing

Electrochemical methods provide rapid and quantitative evaluation of corrosion rates and inhibitor efficiency.

-

Electrode Preparation: A working electrode (the metal to be tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) are used. The working electrode is polished and cleaned.

-

Electrochemical Cell: The three electrodes are immersed in the corrosive solution (with and without the inhibitor) in an electrochemical cell.

-

Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured. This generates a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The inhibition efficiency (IE%) is calculated as: IE% = [ (icorr_uninhibited - icorr_inhibited) / icorr_uninhibited ] * 100

-

Electrochemical Impedance Spectroscopy (EIS): An AC signal is applied to the system to measure its impedance. Nyquist or Bode plots are generated to analyze the charge transfer resistance, which is inversely proportional to the corrosion rate.

Visualization: Mechanism of Corrosion Inhibition

Caption: Adsorption mechanism of this compound as a corrosion inhibitor.

Innovations in Materials Science

This compound is a key monomer in the synthesis of soluble conducting polymers. When co-polymerized with aniline and doped with acids like dodecylbenzene (B1670861) sulfonic acid (DBSA), it yields polyaniline that is processable from common organic solvents.[11] This solubility is crucial for creating films, coatings, and fibers for applications in electronics, sensors, and antistatic materials.

Proposed Research Thrust

Future research can explore the synthesis of novel this compound derivatives with additional functional groups to tune the properties of the resulting polymers. For example, incorporating electron-rich or electron-poor substituents on the aniline ring could modulate the polymer's conductivity, optical properties (electrochromism), and sensor response. The self-assembly properties of these new amphiphilic monomers could also be harnessed to create nanostructured conducting materials with unique morphologies.

Conclusion

This compound derivatives offer a rich field for scientific exploration with significant potential beyond their current applications. Their unique amphiphilic structure makes them prime candidates for development as anticancer, antimicrobial, and antioxidant agents. Furthermore, there remains substantial scope for innovation in their established roles as corrosion inhibitors and precursors for advanced functional polymers. The experimental frameworks and data presented in this guide serve as a foundation for researchers to unlock the full potential of this versatile chemical class. Systematic synthesis, screening, and structure-activity relationship studies are crucial next steps in transforming these promising molecules into valuable technologies and therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Dodecylaniline | 104-42-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Dodecylaniline | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Dodecylaniline | 3007-74-7 | Benchchem [benchchem.com]

Spectroscopic Profile of 4-Dodecylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-dodecylaniline (B94358), a molecule of interest in various research and development applications. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-dodecylaniline exhibits characteristic absorption bands corresponding to its aromatic amine and long alkyl chain structure.

Table 1: Infrared (IR) Spectral Data for 4-Dodecylaniline

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3030-3010 | Aromatic C-H stretch | Medium |

| 2955-2850 | Aliphatic C-H stretch | Strong |

| 1620-1580 | N-H bend and Aromatic C=C stretch | Medium-Strong |

| 1515 | Aromatic C=C stretch | Strong |

| 1470-1450 | CH₂ bend | Medium |

| 1375 | CH₃ bend | Medium |

| 1270-1250 | Aromatic C-N stretch | Medium |

| 825 | para-disubstituted benzene (B151609) C-H bend | Strong |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like 4-dodecylaniline is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small amount of solid 4-dodecylaniline is placed directly on the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is configured for data acquisition in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared beam is directed through the crystal, where it interacts with the sample at the surface. The attenuated beam is then detected.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 4-dodecylaniline are consistent with its structure, showing distinct signals for the aromatic protons and carbons, the aniline (B41778) N-H protons, and the various protons and carbons of the dodecyl chain.

Table 2: ¹H NMR Spectral Data for 4-Dodecylaniline (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.6-6.8 | d | 2H | Ar-H (meta to -NH₂) |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.5 | t | 2H | Ar-CH₂- |

| ~1.5-1.6 | m | 2H | Ar-CH₂-CH₂- |

| ~1.2-1.4 | m | 18H | -(CH₂)₉- |

| ~0.8-0.9 | t | 3H | -CH₃ |

Table 3: ¹³C NMR Spectral Data for 4-Dodecylaniline (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C-NH₂) |

| ~130 | Ar-C (ipso to alkyl) |

| ~129 | Ar-CH (ortho to -NH₂) |

| ~115 | Ar-CH (meta to -NH₂) |

| ~35 | Ar-CH₂- |

| ~32 | -(CH₂)n- |

| ~31 | -(CH₂)n- |

| ~29 | -(CH₂)n- (multiple peaks) |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 4-dodecylaniline is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton-decoupled pulse sequences are typically employed to simplify the spectrum and enhance sensitivity.

-

Data Processing: The FID is subjected to Fourier transformation to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 4-dodecylaniline shows a clear molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry (MS) Data for 4-Dodecylaniline

| m/z | Relative Intensity | Assignment |

| 261 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [C₇H₈N]⁺ (Benzylic cleavage) |

| 93 | Low | [C₆H₇N]⁺ (Aniline radical cation) |

| 43, 57, 71, 85... | Series of peaks | Alkyl chain fragments |

Fragmentation Pattern Analysis

The fragmentation of 4-dodecylaniline in an EI mass spectrometer is predictable. The molecular ion [M]⁺ is observed at m/z 261. The most prominent fragmentation pathway is the benzylic cleavage, which involves the breaking of the bond between the first and second carbon of the dodecyl chain. This results in the formation of a highly stable benzylic cation at m/z 106, which is often the base peak in the spectrum. The long alkyl chain also undergoes characteristic fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-dodecylaniline is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-